molecular formula C9H10ClNO2 B3262437 Methyl 3-amino-6-chloro-2-methylbenzoate CAS No. 355390-11-3

Methyl 3-amino-6-chloro-2-methylbenzoate

Cat. No. B3262437
CAS RN: 355390-11-3
M. Wt: 199.63 g/mol
InChI Key: QUTYPRMUAAUEGF-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-2-methylbenzoate, also known as Methyl 3-amino-6-chlorobenzoate, is a compound that belongs to the class of benzoic acid derivatives. It is a white to off-white crystalline powder that is used in various scientific research applications. This compound is known for its diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.

Scientific Research Applications

Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate has been extensively studied for its various biological activities. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess antifungal activity against various fungal strains, including Candida albicans. In addition, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways involved in various biological processes. For instance, the anti-inflammatory activity of this compound is thought to be mediated by the inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Similarly, the antifungal activity of Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate is believed to be due to its ability to disrupt the fungal cell membrane.
Biochemical and physiological effects:
Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate has been shown to have diverse biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. It has also been found to inhibit the growth of various fungal strains by disrupting the fungal cell membrane. In addition, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations associated with its use in lab experiments. For instance, the solubility of this compound in water is relatively low, which may limit its use in certain experimental setups. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the study of Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including inflammatory disorders, fungal infections, and cancer. Another potential direction is to explore the structure-activity relationship of this compound to identify more potent analogs with improved biological activities. Additionally, the mechanism of action of Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate could be further elucidated to better understand its effects on various biological processes.

properties

IUPAC Name

methyl 3-amino-6-chloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTYPRMUAAUEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355390-11-3
Record name methyl 3-amino-6-chloro-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This compound was prepared in a manner analogous to Step C, Example 1. Here, 29.9 grams (0.181 mole) of methyl 3-amino-2-methylbenzoate was combined with 27.8 grams (0.208 mole) of NCS in 800 mL of DMF. The reaction product was purified by column chromatography on silica gel using mixtures of EtOAc and hexane as eluants. The fractions containing product were combined and concentrated under reduced pressure, yielding 14.7 grams of subject compound. The NMR spectrum was consistent with the proposed structure.
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29.9 g
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27.8 g
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800 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To above stirred mixture of methyl 6-chloro-2-methyl-3-nitrobenzoate 62 and methyl 6-chloro-2-methyl-5-nitrobenzoate in EtOH (500 mL), SnCl2.2H2O (224 g, 992 mmol, 4 eq) was added and the resulting mixture was stirred at reflux for 3 h. The reaction mixture was allowed to cool to RT and concentrated in vacuo. The residue was poured into water (1 L) and extracted with ethyl acetate (5×500 mL). The combined organic layers were washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography on silica gel (2-10% ethyl acetate-hexanes) to afford the regio-isomer methyl 3-amino-6-chloro-2-methylbenzoate 63.
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224 g
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500 mL
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Synthesis routes and methods IV

Procedure details

To a solution of methyl 3-amino-2-methylbenzoate (25.0 g, 151 mmol) in N,N-dimethylformamide (757 mL) was added N-chlorosuccinimide (20.2 g, 151 mmol) at room temperature, and the mixture was stirred for 3 days. The reaction mixture was concentrated under reduced pressure to a half volume, and the mixture was extracted with dichloromethane. The extract was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by flash silica gel column chromatography (ethyl acetate/hexane=1/5) to give the title compound (13.5 g, yield 45%).
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25 g
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20.2 g
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757 mL
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Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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